4-hydroxy-6-methyl-3-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
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Description
4-hydroxy-6-methyl-3-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H32N4O2 and its molecular weight is 480.612. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibition and Drug Interactions
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of understanding how compounds interact with metabolic enzymes. Such knowledge is crucial for predicting drug-drug interactions and optimizing drug efficacy and safety (Khojasteh et al., 2011).
Neuropharmacology and Cognitive Effects
Research into the pro-cognitive effects of angiotensin IV and related peptides, and their interactions with dopamine receptors, underscores the potential neurological and cognitive applications of compounds with similar bioactive profiles (Braszko, 2010).
DNA Interaction and Cellular Effects
The review on DNA minor groove binder Hoechst 33258 and its analogues provides insight into the role of chemical compounds in binding to DNA, affecting cellular processes, and potential therapeutic applications (Issar & Kakkar, 2013).
Analytical Chemistry and Toxicology
Studies on the analysis of heterocyclic aromatic amines, such as PhIP and its metabolites in biological matrices, foodstuff, and beverages, demonstrate the relevance of analytical chemistry in understanding the toxicological impact of compounds and improving food safety (Teunissen et al., 2010).
Pharmacology and Therapeutics
Investigations into selective serotonin receptor antagonists explore the pharmacological basis for treating anxiety and affective disorders, illustrating the therapeutic potential of compounds with specific receptor affinities (Hudzik et al., 2003).
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2/c1-22-11-13-24(14-12-22)29(33-18-16-32(17-19-33)26-9-4-3-5-10-26)28-27(35)20-23(2)34(30(28)36)21-25-8-6-7-15-31-25/h3-15,20,29,35H,16-19,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFONIWPBSZRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.